molecular formula C8H6N4 B13127288 2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile

2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile

Cat. No.: B13127288
M. Wt: 158.16 g/mol
InChI Key: NZOWFLWGUAMFMI-UHFFFAOYSA-N
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Description

2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile typically involves the formation of the pyrazolopyridine core followed by the introduction of the acetonitrile group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.

    Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different fusion patterns of the pyrazole and pyridine rings.

Uniqueness

2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-(1H-pyrazolo[3,4-c]pyridin-5-yl)acetonitrile

InChI

InChI=1S/C8H6N4/c9-2-1-7-3-6-4-11-12-8(6)5-10-7/h3-5H,1H2,(H,11,12)

InChI Key

NZOWFLWGUAMFMI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CN=C1CC#N

Origin of Product

United States

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